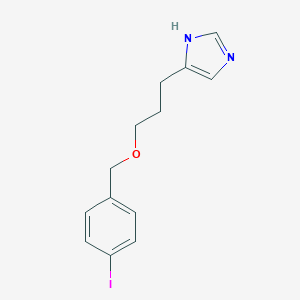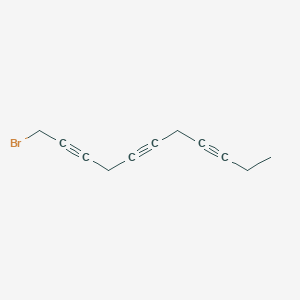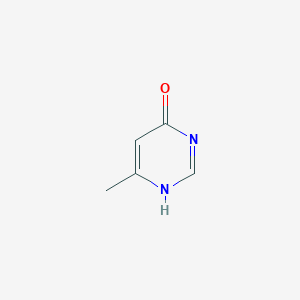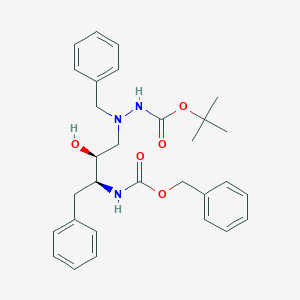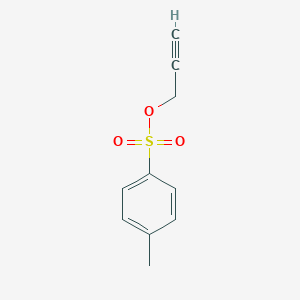
Propargyl p-toluenesulfonate
Übersicht
Beschreibung
Propargyl p-toluenesulfonate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Propargyl p-toluenesulfonate can be synthesized from 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Chemical Reactions Analysis
Propargyl p-toluenesulfonate can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Physical And Chemical Properties Analysis
Propargyl p-toluenesulfonate is a clear liquid that can range in color from colorless to yellow . Unfortunately, detailed information about its physical and chemical properties such as pH, vapor pressure, vapor density, evaporation rate, and viscosity is not available .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Poly(2-isopropyl-2-oxazoline)
- Summary of the Application: Propargyl p-toluenesulfonate is used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s . Poly(2-isopropyl-2-oxazoline) is a type of polymer that has various applications in the field of biomedicine and materials science.
- Methods of Application or Experimental Procedures: The synthesis involves a cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . The specific technical details or parameters such as reaction conditions, catalysts used, and reaction time may vary depending on the desired properties of the resulting polymer.
- Results or Outcomes: The result of this process is the formation of poly(2-isopropyl-2-oxazoline), a polymer with potential applications in drug delivery systems, tissue engineering, and other biomedical fields . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives.
Application 2: Synthesis of 2-Hydroxy-4-Pentynoic Acid
- Summary of the Application: Propargyl p-toluenesulfonate can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid . This compound could be a useful intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures: The synthesis involves an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
- Results or Outcomes: The result of this process is the formation of 2-hydroxy-4-pentynoic acid . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives.
Application 3: Synthesis of Furan Derivatives
- Summary of the Application: Propargyl p-toluenesulfonate can be used as a reagent to synthesize furan derivatives . Furans are a class of organic compounds that have a wide range of applications in the chemical industry.
- Methods of Application or Experimental Procedures: The synthesis involves a Pd-catalyzed reaction with acylchromates .
- Results or Outcomes: The result of this process is the formation of furan derivatives . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives.
Application 4: Synthesis of Pharmaceuticals
- Summary of the Application: Propargyl p-toluenesulfonate is an important raw material and intermediate used in the synthesis of various pharmaceuticals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. Generally, it involves various organic reactions where Propargyl p-toluenesulfonate acts as a reagent or an intermediate .
- Results or Outcomes: The outcomes would be the formation of various pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives .
Application 5: Synthesis of Agrochemicals
- Summary of the Application: Propargyl p-toluenesulfonate is used as a raw material and intermediate in the synthesis of various agrochemicals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized. It generally involves various organic reactions where Propargyl p-toluenesulfonate acts as a reagent or an intermediate .
- Results or Outcomes: The outcomes would be the formation of various agrochemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives .
Application 6: Synthesis of Dyestuff
- Summary of the Application: Propargyl p-toluenesulfonate is used as a raw material and intermediate in the synthesis of various dyestuffs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular dyestuff being synthesized. It generally involves various organic reactions where Propargyl p-toluenesulfonate acts as a reagent or an intermediate .
- Results or Outcomes: The outcomes would be the formation of various dyestuff compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives .
Safety And Hazards
Propargyl p-toluenesulfonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl p-toluenesulfonate | |
CAS RN |
6165-76-0 | |
| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



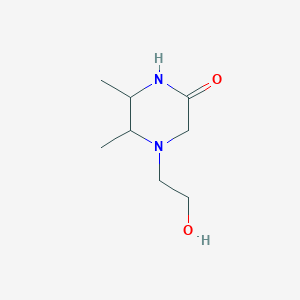
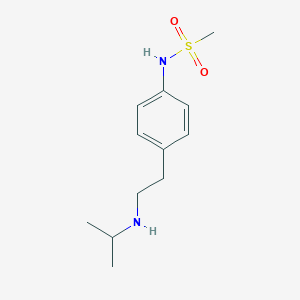
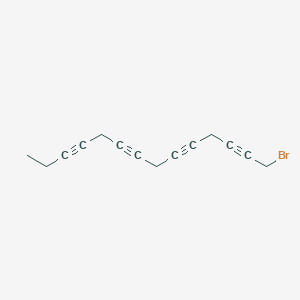

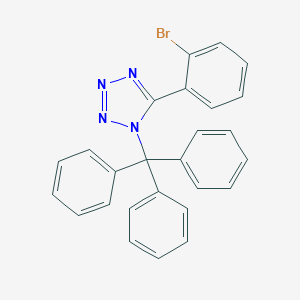
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
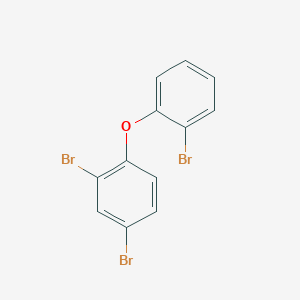
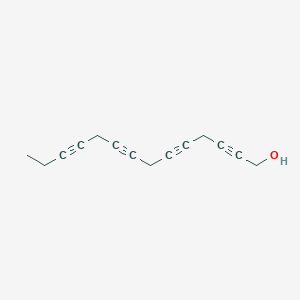
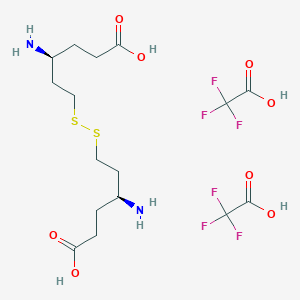
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
